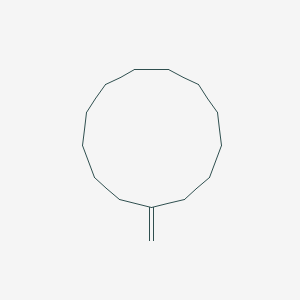

Methylidenecyclotridecane

Beschreibung

Methylidenecyclotridecane (systematic name: 3-Methylidenetridecane) is a cyclic hydrocarbon with a 13-membered carbon ring (cyclotridecane) and a methylidene group (CH₂=) substituent. This structure introduces both ring strain and unsaturation, influencing its reactivity and physical properties. The compound is referenced in the NIST Chemistry WebBook as part of standardized chemical data collections, underscoring its relevance in organic chemistry research .

Eigenschaften

CAS-Nummer |

88015-61-6 |

|---|---|

Molekularformel |

C14H26 |

Molekulargewicht |

194.36 g/mol |

IUPAC-Name |

methylidenecyclotridecane |

InChI |

InChI=1S/C14H26/c1-14-12-10-8-6-4-2-3-5-7-9-11-13-14/h1-13H2 |

InChI-Schlüssel |

OTAPBTFBCATQLR-UHFFFAOYSA-N |

Kanonische SMILES |

C=C1CCCCCCCCCCCC1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are structurally or functionally related to Methylidenecyclotridecane:

Physical and Chemical Properties

- Ring Strain and Stability :

Methylidenecyclotridecane’s cyclotridecane ring likely exhibits moderate strain due to its large size, contrasting with smaller cycloalkanes (e.g., cyclohexane) or rigid cage structures like 1-Methyladamantane, which benefit from tetrahedral symmetry and reduced strain . - Boiling/Melting Points :

Linear alkanes (e.g., Tridecane) typically have lower boiling points (~235°C) compared to cyclic analogs due to weaker van der Waals interactions. Methylidenecyclotridecane’s unsaturation may slightly elevate its boiling point relative to Tridecane, akin to how cyclohexene (C₆H₁₀) boils higher than cyclohexane (C₆H₁₂) . - Solubility and Reactivity: The methylidene group introduces electrophilic character, making the compound more reactive toward addition reactions than saturated analogs like 3-Methyldodecane. Esters (e.g., Methyl Tridecanoate) exhibit higher polarity, enhancing solubility in polar solvents .

Data Tables

Table 1: Molecular Weight and Structural Features

| Compound | Molecular Weight | Key Structural Feature |

|---|---|---|

| Methylidenecyclotridecane | 194.4 g/mol | 13-membered ring + CH₂= group |

| Tridecane | 184.4 g/mol | Linear C₁₃ chain |

| 3-Methyldodecane | 184.4 g/mol | Branched C₁₃ chain |

| Methyl Tridecanoate | 242.4 g/mol | Ester-linked C₁₄ chain |

Table 2: Functional Group Reactivity

| Compound | Reactivity Profile |

|---|---|

| Methylidenecyclotridecane | Electrophilic addition (e.g., hydrogenation) |

| Methyl Tridecanoate | Hydrolysis (ester cleavage) |

| 1-Methyladamantane | Stable; resistant to oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.